"N-Ethyl-2-phenoxyethanamine hydrochloride" physical and chemical properties
"N-Ethyl-2-phenoxyethanamine hydrochloride" physical and chemical properties
A Comprehensive Technical Guide to N-Ethyl-2-phenoxyethanamine Hydrochloride: Physicochemical Profiling and Synthetic Methodologies
Executive Summary The phenoxyethylamine scaffold is a privileged structure in modern medicinal chemistry, serving as the foundational pharmacophore for numerous bioactive molecules, including alpha-1 adrenoceptor antagonists, dopamine D2 agonists, and various phosphodiesterase (PDE) inhibitors[1]. Among these derivatives, N-Ethyl-2-phenoxyethanamine hydrochloride (CAS: 100131-72-4) acts as a highly versatile building block[2]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural utility, and a self-validating protocol for its synthesis and handling.
Physicochemical Profiling and Data Synthesis
Understanding the physical and chemical properties of N-Ethyl-2-phenoxyethanamine hydrochloride is critical for downstream assay development and formulation. The free base form of phenoxyethylamines is typically an oil or low-melting solid, which presents challenges regarding oxidative stability and aqueous solubility[3].
By converting the secondary amine into its hydrochloride salt, we thermodynamically lock the molecule into a stable, crystalline lattice. This salt formation dramatically increases its solubility in aqueous buffers and polar organic solvents (such as DMSO and methanol), making it ideal for in vitro biological screening and long-term storage without degradation[4].
Table 1: Quantitative Physicochemical Data for N-Ethyl-2-phenoxyethanamine hydrochloride
| Property | Value / Description |
| Chemical Name | N-Ethyl-2-phenoxyethanamine hydrochloride |
| CAS Registry Number | 100131-72-4[2] |
| Molecular Formula | C10H16ClNO[2] |
| Molecular Weight | 201.69 g/mol [2] |
| SMILES | CCNCCOC1=CC=CC=C1.[H]Cl[2] |
| Physical State | Solid (Crystalline Powder) |
| Solubility Profile | Soluble in Water, DMSO, Methanol |
| Pharmacophore Class | Aryloxyethylamine / Privileged Scaffold[1] |
Mechanistic Role in Drug Design
The utility of the N-ethyl-2-phenoxyethanamine moiety stems from its tripartite pharmacophore system. It contains a lipophilic aromatic ring, a hydrogen-bond accepting ether oxygen, and a protonated secondary amine. This specific spatial arrangement allows the molecule to interact with multiple receptor pockets simultaneously.
Caption: Pharmacophore mapping of the phenoxyethylamine scaffold and its receptor interactions.
Causality in Binding: The terminal phenoxy group anchors the molecule in hydrophobic receptor clefts via
Self-Validating Synthetic Methodology
To ensure high fidelity in drug development, the synthesis of N-Ethyl-2-phenoxyethanamine hydrochloride must employ a self-validating workflow. The following protocol utilizes an acid-base extraction strategy that inherently purifies the target molecule based on its ionization state, followed by visual confirmation of salt precipitation.
Step-by-Step Protocol:
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Nucleophilic Substitution: Dissolve 1.0 equivalent of phenol and 1.5 equivalents of anhydrous potassium carbonate (
) in dimethylformamide (DMF). Heat to 80°C to generate the phenoxide anion. Slowly add 1.1 equivalents of N-ethyl-2-chloroethylamine hydrochloride[3].-
Causality:
is a mild base that quantitatively deprotonates phenol without causing elimination side-reactions in the alkyl halide.
-
-
Acid-Base Extraction (Self-Validation Step 1): Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 1M NaOH to remove unreacted phenol. Then, extract the organic layer with 1M HCl.
-
Causality: The target secondary amine becomes protonated and partitions into the aqueous layer, leaving neutral organic impurities in the ethyl acetate. This acts as a built-in chemical filter.
-
-
Free Base Isolation: Basify the aqueous layer to pH 12 using 2M NaOH and extract with diethyl ether. Dry the ether layer over anhydrous
and concentrate slightly. -
Hydrochloride Salt Formation (Self-Validation Step 2): Bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) into the solution at 0°C.
-
Causality: The immediate formation of a white crystalline precipitate visually validates the successful formation of the amine salt.
-
-
Recrystallization and QA/QC: Filter the solid and recrystallize from hot ethanol/diethyl ether. Confirm purity (>98%) via LC-MS and
-NMR.
Caption: Step-by-step synthesis and self-validating purification workflow for aryloxyethylamine salts.
Handling and Storage Requirements
As a hydrochloride salt, N-Ethyl-2-phenoxyethanamine hydrochloride exhibits moderate hygroscopicity. It must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at room temperature, or at 2-8°C for prolonged periods to prevent moisture-induced degradation. When preparing stock solutions for biological assays, it is recommended to dissolve the compound in sterile-filtered, deionized water or cell-culture grade DMSO immediately prior to use to ensure maximum stability and prevent microbial contamination.
References
1.[2] BLD Pharm. "100131-72-4 | N-Ethyl-2-phenoxyethanamine hydrochloride". 2.[4] Labcompare. "Laboratory Chemicals". 3.[3] Guidechem. "2-Phenoxyethylamine 1758-46-9 wiki". 4.[1] National Center for Biotechnology Information (PMC). "Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022".
